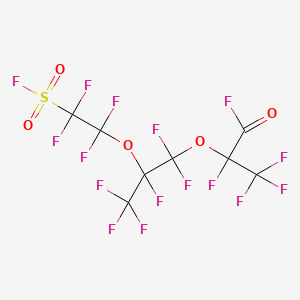

8-Fluorosulfonylperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride

Description

8-Fluorosulfonylperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride (CAS: 4089-58-1) is a highly fluorinated compound characterized by a perfluorinated backbone with ether oxygen atoms, methyl branches, and reactive terminal fluorosulfonyl and acyl fluoride groups. Its molecular formula is C₈F₁₆O₅S, with a molecular weight of 512.12 g/mol . This compound is primarily used in the synthesis of fluoropolymers, such as polytetrafluoroethylene (PTFE) and perfluoroalkoxy alkanes (PFA), where it acts as a polymerization aid, emulsifier, or surfactant due to its ability to stabilize fluorinated intermediates during synthesis . Its fluorosulfonyl group (–SO₂F) enhances reactivity in nucleophilic substitution reactions, making it valuable for introducing fluorinated sulfonic acid functionalities into polymers .

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propoxy]propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16O5S/c9-1(25)2(10,4(12,13)14)28-6(18,19)3(11,5(15,16)17)29-7(20,21)8(22,23)30(24,26)27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFBQYPRBYZJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863318 | |

| Record name | 8-Fluorosulfonylperfluoro-2,5-dimethyl-3,6-dioxaoctanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy]propoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4089-58-1 | |

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy]propoxy]propanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4089-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)propoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004089581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy]propoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Fluorosulfonylperfluoro-2,5-dimethyl-3,6-dioxaoctanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propoxy]propionyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Comparative Data Table on Preparation Aspects

Detailed Research Findings and Analysis

Thermal Stability and Reaction Pathways: The pyrolysis study indicates that the compound or its precursors undergo controlled thermal decomposition in the presence of sodium carbonate, which facilitates decarboxylation and formation of reactive intermediates. This suggests that temperature control is crucial during synthesis to avoid unwanted degradation.

Analytical Characterization: Research employs infrared spectrophotometry, gas chromatography, and nuclear magnetic resonance (NMR) spectroscopy to monitor reaction progress and identify byproducts, ensuring the purity and structural integrity of the final compound.

Safety and Handling: The compound is classified under hazardous materials regulations (DOT/IATA/IMDG: UN 3265 - HC 8 - PG III) with hazard statements indicating toxicity and corrosiveness, necessitating careful handling during preparation and use.

Regulatory Status: Listed on the TSCA inventory, the compound is recognized for regulatory compliance in the United States, facilitating its use in research and industrial contexts.

Chemical Reactions Analysis

Types of Reactions

8-Fluorosulfonylperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can lead to the formation of less fluorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols .

Scientific Research Applications

Material Science

8-Fluorosulfonylperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride is utilized in the development of advanced materials due to its excellent thermal and chemical stability. Its fluorinated nature enhances the material's resistance to solvents and high temperatures, making it suitable for coatings and sealants in harsh environments.

Environmental Research

This compound is part of the per- and polyfluoroalkyl substances (PFAS) family, which have garnered attention due to their persistence in the environment and potential health impacts. Research has focused on:

- Detection in Water Sources : Studies have identified PFAS compounds, including this fluoride derivative, in drinking water supplies. Monitoring these substances is crucial for assessing environmental contamination and public health risks .

- Toxicological Studies : Toxicity assessments are ongoing to understand the health implications of exposure to this compound. The U.S. Environmental Protection Agency (EPA) has compiled relevant toxicity data that informs regulatory decisions .

Chemical Synthesis

In synthetic chemistry, 8-Fluorosulfonylperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride serves as a reagent for creating other fluorinated compounds. Its ability to introduce fluorine atoms into organic molecules is valuable in pharmaceuticals and agrochemicals where fluorination can enhance biological activity or stability.

Case Study 1: Environmental Monitoring

A significant case study involved monitoring PFAS levels in the Cape Fear watershed. Researchers found that nearly 300,000 people were potentially exposed to contaminated drinking water due to the presence of various PFAS compounds, including 8-Fluorosulfonylperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride. This highlighted the need for stringent regulations and effective remediation strategies .

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

In pharmaceutical research, this compound has been used as a building block for synthesizing novel fluorinated drugs. A study demonstrated that incorporating fluorine into drug candidates can significantly improve their metabolic stability and bioavailability .

Mechanism of Action

The mechanism of action of propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)propoxy)- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function. The compound’s fluorosulfonyl group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of perfluoroalkyl ethers (PFAEs) and fluorosurfactants. Key structural analogs and their differentiating features are outlined below:

Table 1: Comparative Analysis of Structural Analogs

Key Differentiators :

Functional Groups :

- The fluorosulfonyl group (–SO₂F) in the target compound distinguishes it from analogs like the brominated or carboxylic acid derivatives. This group enables sulfonic acid formation upon hydrolysis, critical for ion-exchange membranes .

- The acyl fluoride (–COF) group enhances reactivity in polymerization, unlike the inert ether linkages in HFPO trimer .

Synthetic Utility: Compared to 8-bromo analogs, the fluorosulfonyl derivative is more reactive in SN2 reactions, facilitating covalent bonding with nucleophiles (e.g., amines, alcohols) . Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid lacks the –SO₂F group, limiting its use in sulfonic acid-based applications but making it superior as a surfactant .

Environmental and Thermal Stability :

- The target compound hydrolyzes slowly in water, forming persistent perfluorinated sulfonic acids (PFSAs), a concern shared with other per- and polyfluoroalkyl substances (PFAS) .

- HFPO trimer exhibits superior thermal stability due to its fully saturated perfluoropolyether structure .

Research Findings and Industrial Relevance

Polymerization Efficiency: Studies indicate that 8-fluorosulfonylperfluoro derivatives improve emulsion stability in PTFE production by reducing interfacial tension, outperforming non-sulfonated analogs .

Toxicity and Environmental Impact :

Like most PFAS, this compound is resistant to biodegradation. Its hydrolysis product, perfluorooctanesulfonic acid (PFOS), is classified as a persistent organic pollutant (POP) under the Stockholm Convention .

Synthetic Modifications: The compound serves as a precursor for synthesizing perfluorinated ionomers by replacing –SO₂F with sulfonic acid groups (–SO₃H), a critical step in fuel cell membrane fabrication .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 8-Fluorosulfonylperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution is the gold standard for detecting per-/polyfluoroalkyl substances (PFAS), including this compound. To ensure accuracy, use internal standards (e.g., isotopically labeled analogs) and validate recovery rates in matrices like soil or groundwater. Cross-contamination prevention requires using PFAS-free materials (e.g., polytetrafluoroethylene-free containers) during sampling .

Q. What purity specifications are critical for research-grade samples of this compound?

- Methodological Answer : High-purity samples (≥99.0% by weight) are essential for reproducible experiments. Contaminants (≤1.0% other components) can interfere with polymerization efficiency or analytical results. Verify purity via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS), and store samples in inert containers under nitrogen to prevent degradation .

Table 1: Technical Specifications of 8-Fluorosulfonylperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) Fluoride

| Component | Unit | Property |

|---|---|---|

| Primary Compound | wt% | ≥99.0 |

| Other Components | wt% | ≤1.0 |

| Source: Adapted from polymerization aid specifications |

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Use fluoropolymer-lined gloves and fume hoods to avoid dermal/ocular exposure. Store in sealed, corrosion-resistant containers (e.g., Hastelloy) at temperatures below 25°C. Degradation products (e.g., hydrogen fluoride) require neutralization protocols using calcium carbonate .

Advanced Research Questions

Q. How can cross-contamination be minimized during environmental sampling and analysis of this compound?

- Methodological Answer : Implement a double-blind sampling strategy with field blanks and trip spikes. Collect soil and groundwater samples at multiple depths (e.g., 0–5 cm, 5–15 cm) to assess vertical contamination gradients. Use pressurized liquid extraction (PLE) with activated carbon cleanup to isolate PFAS from interfering organic matter .

Table 2: Environmental Sampling Protocol

| Matrix | Sampling Depth (cm) | Number of Sites |

|---|---|---|

| Shallow Soil | 0–5, 5–15, 15–30 | 100 |

| Groundwater | 3–10, 10–20 | 50 |

| Source: Adapted from PFAS background study guidelines |

Q. What experimental designs are suitable for studying the compound’s role in fluoropolymer emulsion stability?

- Methodological Answer : Conduct semi-batch emulsion polymerization trials (e.g., PTFE synthesis) with controlled initiator-to-surfactant ratios. Monitor particle size distribution via dynamic light scattering (DLS) and assess colloidal stability under shear stress. Compare results against structurally analogous fluorosurfactants to isolate the effects of the fluorosulfonyl and dioxaoctanoyl groups .

Q. How can computational modeling predict the compound’s environmental persistence and degradation pathways?

- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C–F and S–O bonds, identifying likely degradation intermediates. Validate predictions with accelerated UV/hydroxyl radical exposure experiments, quantifying products via HRMS and ion chromatography .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to account for species-specific metabolic differences. Pair in vitro assays (e.g., hepatocyte uptake studies) with in vivo biomarker tracking (e.g., serum half-life in rodent models). Cross-reference findings with epidemiological databases to identify confounding factors .

Methodological Frameworks

- Theoretical Linkage : Anchor experimental designs to PFAS behavior models (e.g., hydrophobic interaction-driven bioaccumulation) or polymerization kinetics theories (e.g., Smith-Ewart equations for emulsion systems) .

- Quality Control : Adhere to the Fluoride Science Quality Assessment Worksheet for systematic evaluation of study rigor, reproducibility, and bias mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.